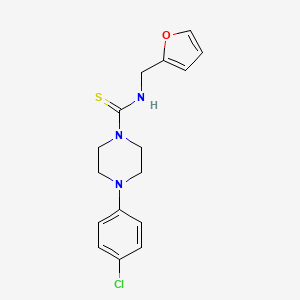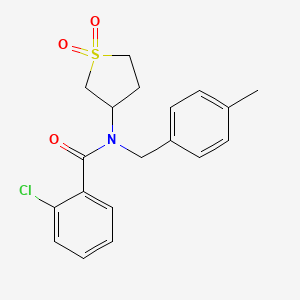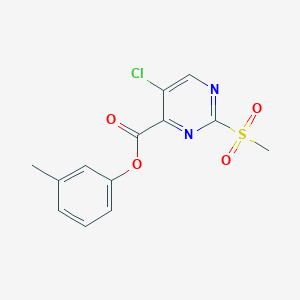
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug. However, it has also been studied for its potential therapeutic applications, particularly as a serotonin receptor agonist.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly as a serotonin receptor agonist. It has been shown to have affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B receptors. This has led to research on its potential use in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and migraine.
Wirkmechanismus
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide acts as an agonist at serotonin receptors, particularly 5-HT1A and 5-HT2B receptors. Activation of these receptors leads to an increase in the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has also been shown to have some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to have psychoactive effects in humans, including feelings of euphoria, increased sociability, and altered perception. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and dry mouth. However, the exact biochemical and physiological effects of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide are not well understood, and further research is needed to fully elucidate its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has several advantages as a research tool, including its high affinity for serotonin receptors and its ability to selectively activate specific receptor subtypes. However, it also has several limitations, including its potential for abuse and its lack of specificity for certain receptor subtypes. Additionally, its psychoactive effects may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide should focus on further elucidating its mechanism of action and its potential therapeutic applications. This may involve studying its effects on specific neurological and psychiatric disorders, as well as exploring its potential as a tool for drug discovery. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, as well as its potential side effects and toxicity.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(22)18-12-15-2-1-11-21-15/h1-6,11H,7-10,12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAWTTHTTYYMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395283.png)
![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)
![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)
![methyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4395308.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)

![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)


![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4395340.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4395360.png)